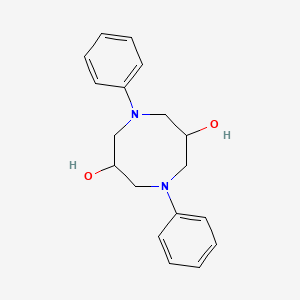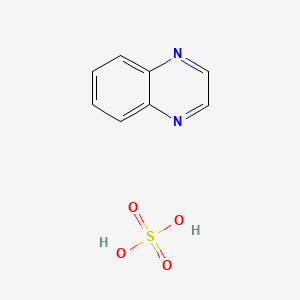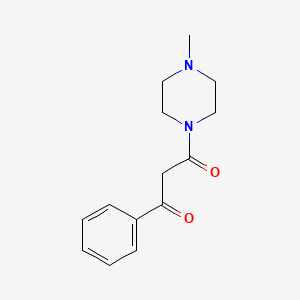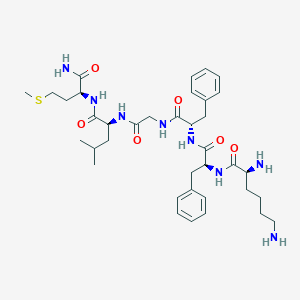![molecular formula C23H24O4 B14728670 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-91-3](/img/structure/B14728670.png)
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane: is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate phenylethenyl derivatives with a spiro compound precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .
科学的研究の応用
Chemistry: In chemistry, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound may be used to investigate its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, this compound can be used as an antioxidant or stabilizer in polymer production. Its ability to undergo various chemical reactions makes it versatile for different industrial applications .
作用機序
The mechanism by which 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Comparison: Compared to these similar compounds, 3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its phenylethenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications in research and industry .
特性
CAS番号 |
5703-91-3 |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
3,9-bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C23H24O4/c1-3-7-19(8-4-1)11-13-21-24-15-23(16-25-21)17-26-22(27-18-23)14-12-20-9-5-2-6-10-20/h1-14,21-22H,15-18H2 |
InChIキー |
HMECWQPYIWOGEN-UHFFFAOYSA-N |
正規SMILES |
C1C2(COC(O1)C=CC3=CC=CC=C3)COC(OC2)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)


![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
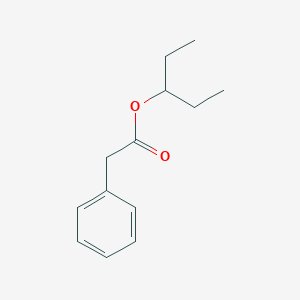
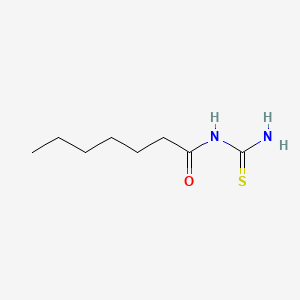
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)



